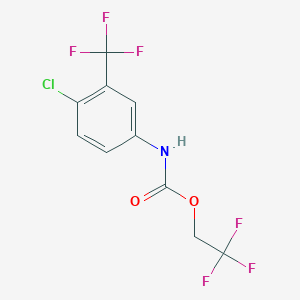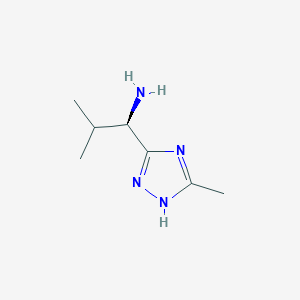![molecular formula C13H12F3NO B13196459 4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile](/img/structure/B13196459.png)
4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile typically involves the trifluoromethylation of carbon-centered radical intermediates . This process can be achieved through various methods, including radical trifluoromethylation, which has been extensively studied due to its importance in creating compounds with trifluoromethyl groups .
Industrial Production Methods
the general approach involves the use of trifluoromethylation techniques, which are crucial for the large-scale synthesis of compounds containing trifluoromethyl groups .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in drug development.
Mechanism of Action
The mechanism of action of 4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, making it a valuable component in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxylate
- Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate
- 8-Methyl-4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate
Uniqueness
4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile is unique due to its specific structure and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in various applications, including pharmaceuticals and materials science .
Properties
Molecular Formula |
C13H12F3NO |
|---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
4-methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile |
InChI |
InChI=1S/C13H12F3NO/c1-8(2)12(18)11(7-17)9-4-3-5-10(6-9)13(14,15)16/h3-6,8,11H,1-2H3 |
InChI Key |
NZQYNMBVIQXSAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C#N)C1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


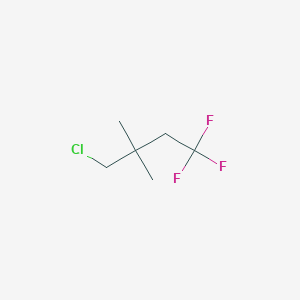
methanol](/img/structure/B13196394.png)
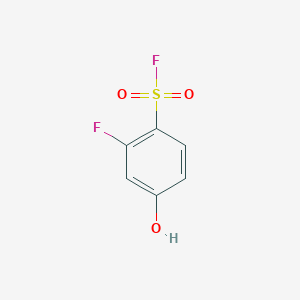
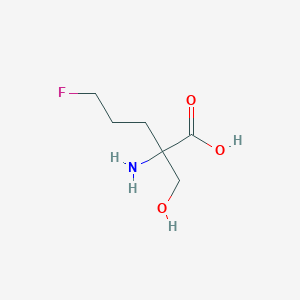
![3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one](/img/structure/B13196408.png)
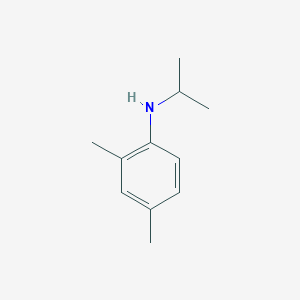
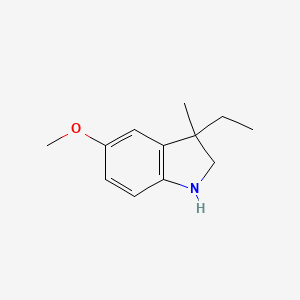

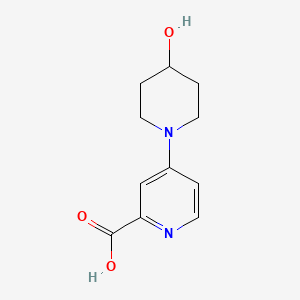
![tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B13196438.png)

